Cefazaflur sodium is a beta-lactam antibiotic that belongs to the class of cephalosporins. It is primarily used in the treatment of bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria. This compound is notable for its extended spectrum of activity and its effectiveness against resistant strains of bacteria. The sodium salt form, cefazaflur sodium, enhances its solubility and stability, making it suitable for parenteral administration.
Cefazaflur sodium is derived from the natural product cephalosporin C, which is produced by the fungus Acremonium chrysogenum. The compound has been synthesized and modified to improve its pharmacological properties and efficacy against a broader range of pathogens.
Cefazaflur sodium is classified as a broad-spectrum antibiotic within the cephalosporin family. It is typically categorized under second or third-generation cephalosporins, depending on its spectrum of activity and structural modifications.
The synthesis of cefazaflur sodium involves several chemical reactions that modify the core structure of cephalosporins. Common methods include:
The synthesis typically requires specific reagents and conditions:
Cefazaflur sodium features a bicyclic structure characteristic of beta-lactam antibiotics, comprising a beta-lactam ring fused to a dihydrothiazine ring. Its molecular formula is .
This representation highlights key functional groups that contribute to its antibacterial activity.
Cefazaflur sodium undergoes various chemical reactions:
The stability of cefazaflur sodium can be influenced by factors such as pH, temperature, and the presence of other ions. Analytical techniques like high-performance liquid chromatography are often employed to monitor these reactions.
Cefazaflur sodium exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls.
Relevant analyses include stability studies under various conditions, which help determine shelf life and proper storage methods.
Cefazaflur sodium is primarily used in clinical settings for treating infections caused by susceptible organisms. Its applications include:
Cefazaflur sodium emerged during a transformative period in antibiotic development, following the introduction of the first cephalosporin (cephalothin) in 1964. As a structural analog within the first-generation cephalosporins, its preclinical development aligned with the broader pharmacological goals of the 1960-1970s: enhancing beta-lactam stability while retaining activity against gram-positive pathogens [1] [5]. The molecular design specifically addressed limitations observed in early cephalosporins, particularly their susceptibility to staphylococcal beta-lactamases and limited tissue penetration [7]. During preclinical evaluation, Cefazaflur sodium demonstrated improved pharmacokinetic properties over earlier analogs, including:
Table 1: Historical Timeline of Key First-Generation Cephalosporins
Compound | Introduction Year | Primary Innovation | Developer |
---|---|---|---|
Cephalothin | 1964 | First clinically available cephalosporin | Eli Lilly |
Cefazolin | 1971 | Enhanced staphylococcal coverage, improved PK | Fujisawa Pharmaceutical |
Cefazaflur sodium | 1970s | Optimized C3 side chain for metabolic stability | Not specified in sources |
The compound's development trajectory reflected strategic modifications at the C3 position of the cephem nucleus—a key focus in first-generation optimization. These alterations yielded enhanced in vitro bactericidal activity against gram-positive cocci compared to earlier cephalosporins, particularly against penicillinase-producing Staphylococcus aureus strains [1] [7]. Its preclinical dossier emphasized the pharmacodynamic advantage of sustained bacterial cell wall synthesis inhibition, attributed to higher affinity binding to penicillin-binding protein 1A (PBP1A) in susceptible organisms [8].
Cefazaflur sodium belongs to the first-generation cephalosporins, characterized by a core beta-lactam structure fused to a dihydrothiazine ring, with specific modifications at the R1 (C7) and R2 (C3) positions determining its functional properties [3] [7]. Its chemical designation is (6R,7R)-3-[(fluoromethyl)thio]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sodium salt, reflecting two critical structural features:
Table 2: Structural and Functional Classification Among First-Generation Cephalosporins
Structural Feature | Cefazaflur Sodium | Cefazolin | Cephalothin |
---|---|---|---|
C7 Side Chain | Tetrazolylacetyl | Tetrazolylacetyl | Thiophene-2-acetyl |
C3 Substituent | Fluoromethylthio | Methylthiadiazolylthio | Acetoxymethyl |
Protein Binding (%) | 80-85 (estimated) | 74-86 | 65-80 |
Primary Spectrum | Gram-positive cocci | Gram-positive cocci | Gram-positive cocci |
Beta-Lactamase Stability | High (staphylococcal) | High (staphylococcal) | Moderate |
Functionally, Cefazaflur sodium exhibits the classic narrow-spectrum activity profile of first-generation cephalosporins [4] [7]:
The molecular mechanism follows the canonical cephalosporin action: inhibition of bacterial cell wall synthesis through irreversible binding to penicillin-binding proteins (PBPs), particularly PBP1B and PBP3 in susceptible organisms [8]. This binding disrupts the transpeptidation and carboxypeptidation reactions essential for peptidoglycan cross-linking, leading to osmotic fragility and bacterial cell lysis [7] [8]. The fluorinated C3 side chain contributes to enhanced membrane penetration in gram-positive bacteria, accounting for its marginally improved minimum inhibitory concentrations (MICs) against streptococcal species compared to non-fluorinated analogs [3] [7].
Fig. 1: Structural Classification of Cefazaflur Sodium
First-Generation Cephalosporin Core Structure:S╱ ╲/ \/ \/ \╱ O│ ││ R1-NH ││ │ COO⁻╲ ╱╲ ╱╲ ╱╲ ╱R2Where:R1 = Tetrazolylacetyl group (enhances beta-lactamase stability)R2 = Fluoromethylthio group (confers metabolic stability)
This structural configuration positions Cefazaflur sodium as a transitional molecule between early cephalosporins and subsequent generations, embodying the chemical optimization principles that later enabled broader-spectrum activity while retaining potent anti-staphylococcal properties [1] [7]. Its development represents a deliberate chemical strategy to balance antimicrobial efficacy with pharmacological stability within the constraints of first-generation spectrum limitations [3] [7].
Table 3: Antibiotic Classification by Spectrum and Generation
Cephalosporin Generation | Representative Agents | Gram-Positive Activity | Gram-Negative Activity |
---|---|---|---|
First Generation | Cefazaflur sodium, Cefazolin | ++++ | + |
Second Generation | Cefuroxime, Cefoxitin | +++ | ++ |
Third Generation | Ceftriaxone, Ceftazidime | ++ | ++++ |
Fourth Generation | Cefepime | +++ | ++++ |
Fifth Generation | Ceftaroline | ++++ (including MRSA) | +++ |
++++ = excellent; + = limited
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1